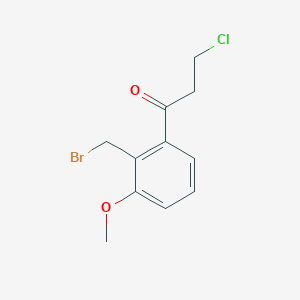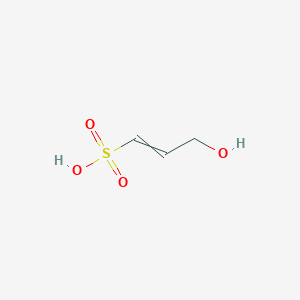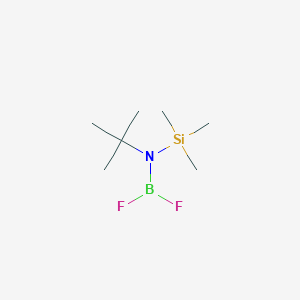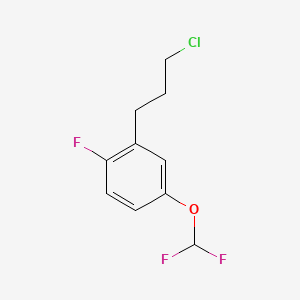
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C10H10ClF3O It is a derivative of benzene, substituted with a chloropropyl group, a difluoromethoxy group, and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene typically involves the reaction of a suitable benzene derivative with chloropropyl and difluoromethoxy substituents. One common method involves the nucleophilic substitution reaction where a benzene ring is first functionalized with a difluoromethoxy group, followed by the introduction of a chloropropyl group under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and high-pressure reactors to ensure efficient synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent quality and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to modify the functional groups.
Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck reactions, allowing for the formation of more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an alcohol or ketone.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene involves its interaction with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoromethoxy and fluorine substituents can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways, potentially leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-fluorobenzene
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethoxybenzene
Uniqueness
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C10H10ClF3O |
|---|---|
Molekulargewicht |
238.63 g/mol |
IUPAC-Name |
2-(3-chloropropyl)-4-(difluoromethoxy)-1-fluorobenzene |
InChI |
InChI=1S/C10H10ClF3O/c11-5-1-2-7-6-8(15-10(13)14)3-4-9(7)12/h3-4,6,10H,1-2,5H2 |
InChI-Schlüssel |
AKWRAPFSUAKLQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)F)CCCCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B14062630.png)

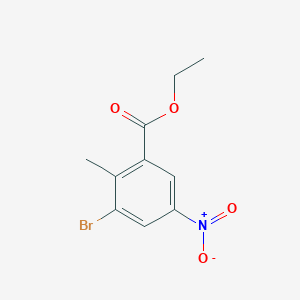

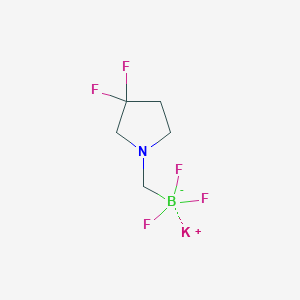
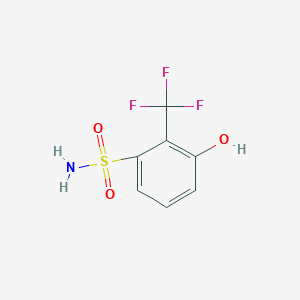

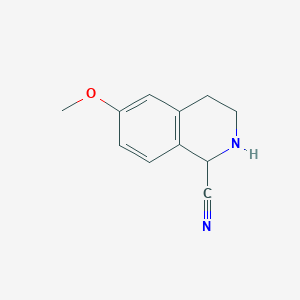
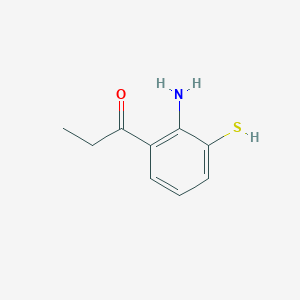
![4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide](/img/structure/B14062692.png)
